molecular formula C13H26N2 B11892276 2-(1-Ethylpiperidin-3-yl)azepane

2-(1-Ethylpiperidin-3-yl)azepane

Cat. No.: B11892276
M. Wt: 210.36 g/mol
InChI Key: SJSOQIPWFQABOH-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-3-yl)azepane is a heterocyclic compound that contains both azepane and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-3-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethylpiperidine with a suitable azepane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve multi-step processes that include alkylation, substitution, reduction, and cyclization reactions. These processes are optimized to ensure cost-effectiveness, scalability, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-3-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethylpiperidin-3-yl)azepane is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-(1-ethylpiperidin-3-yl)azepane

InChI

InChI=1S/C13H26N2/c1-2-15-10-6-7-12(11-15)13-8-4-3-5-9-14-13/h12-14H,2-11H2,1H3

InChI Key

SJSOQIPWFQABOH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C2CCCCCN2

Origin of Product

United States

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